6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde
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Overview
Description
6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde is a fluorinated benzofuran derivative with the molecular formula C9H7FO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves the fluorination of a benzofuran precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom into the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 6-Fluoro-2,3-dihydro-1-benzofuran-5-carboxylic acid.
Reduction: 6-Fluoro-2,3-dihydro-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibitory effects on enzyme activity .
Comparison with Similar Compounds
6-Fluoro-2,3-dihydrobenzofuran: Similar structure but lacks the aldehyde group.
2,3-Dihydro-1-benzofuran-5-carbaldehyde: Similar structure but lacks the fluorine atom
Uniqueness: 6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7FO2 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H7FO2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h3-5H,1-2H2 |
InChI Key |
PKDUYSSJLIHHAS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C21)C=O)F |
Origin of Product |
United States |
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